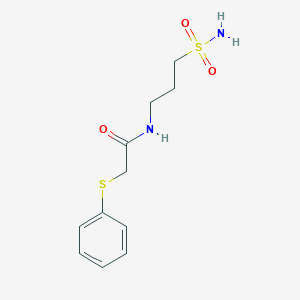
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is also commonly known as PSPA and has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of PSPA is not fully understood. However, it is believed that PSPA exerts its effects by inhibiting the activity of certain enzymes and modulating the levels of certain cytokines and chemokines. PSPA has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH in the body. PSPA has also been shown to inhibit the activity of urease, which is involved in the breakdown of urea in the body.
Biochemical and Physiological Effects:
PSPA has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro. In addition, PSPA has been shown to modulate the levels of certain cytokines and chemokines, which are involved in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using PSPA in lab experiments is its potential to inhibit the activity of certain enzymes and modulate the levels of certain cytokines and chemokines. This makes PSPA a useful tool for investigating the role of these molecules in various biological processes. However, one limitation of using PSPA in lab experiments is its potential toxicity. PSPA has been shown to be toxic to certain cells at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on PSPA. One direction is to investigate the potential use of PSPA as an anticancer agent in animal models. Another direction is to investigate the mechanism of action of PSPA in more detail. This may involve identifying the specific enzymes and cytokines that are affected by PSPA. Finally, future research may focus on developing new synthesis methods for PSPA that are more efficient and cost-effective.
Métodos De Síntesis
PSPA can be synthesized using a variety of methods, including the reaction of 2-phenylsulfanylacetic acid with 3-aminopropylsulfonamide. Another method involves the reaction of 2-phenylsulfanylacetic acid with 3-chloropropylsulfonamide followed by the addition of sodium hydroxide. The final product is purified using recrystallization.
Aplicaciones Científicas De Investigación
PSPA has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and antipyretic properties. PSPA has also been investigated for its potential use as an anticancer agent. In addition, PSPA has been studied for its ability to inhibit the activity of certain enzymes, such as carbonic anhydrase and urease.
Propiedades
IUPAC Name |
2-phenylsulfanyl-N-(3-sulfamoylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c12-18(15,16)8-4-7-13-11(14)9-17-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,14)(H2,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOVOQZXWXGGCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCCS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-azabicyclo[2.2.1]heptan-2-yl)-5-chloro-1H-pyridazin-6-one](/img/structure/B7530468.png)
![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)
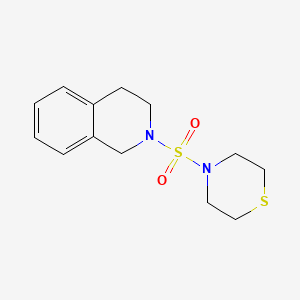
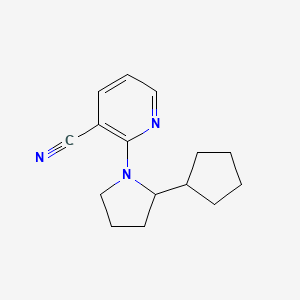
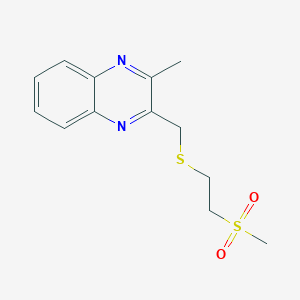

![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)

![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)
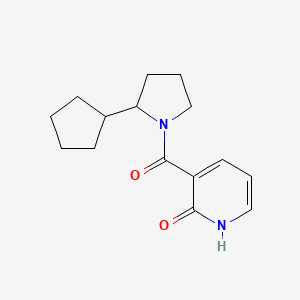
![5-Cyclopropyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7530550.png)

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)